molecular formula C6H10O4S B12473980 (S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Cat. No.: B12473980
M. Wt: 178.21 g/mol
InChI Key: BWWAVFYRWZYKFE-RXMQYKEDSA-N
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Description

(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is a chemical compound with a unique structure that includes a tetrahydrothiophene ring with a sulfone group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfone group. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols for esterification, amines for amidation.

Major Products Formed

    Sulfonic Acids: Formed through further oxidation.

    Sulfides: Formed through reduction.

    Esters and Amides: Formed through substitution reactions.

Scientific Research Applications

(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The sulfone group can interact with enzymes and proteins, potentially inhibiting their activity. The acetic acid moiety may also play a role in the compound’s overall biological activity by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)hexanoic acid
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide
  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid

Uniqueness

(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is unique due to its specific combination of a tetrahydrothiophene ring with a sulfone group and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

2-[(3S)-1,1-dioxothiolan-3-yl]acetic acid

InChI

InChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1

InChI Key

BWWAVFYRWZYKFE-RXMQYKEDSA-N

Isomeric SMILES

C1CS(=O)(=O)C[C@H]1CC(=O)O

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)O

Origin of Product

United States

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